molecular formula C13H26N2O3 B13249886 tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate

tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate

Cat. No.: B13249886
M. Wt: 258.36 g/mol
InChI Key: SBBWATKFIJXJAH-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate: is a synthetic organic compound with the molecular formula C13H26N2O3. It is characterized by the presence of a tert-butyl group, a dimethylamino group, and an oxan-4-yl moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structural features. It is also employed in the development of biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of novel drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of certain agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate is unique due to its combination of a dimethylamino group and an oxan-4-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[[4-(dimethylamino)oxan-4-yl]methyl]carbamate

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)14-10-13(15(4)5)6-8-17-9-7-13/h6-10H2,1-5H3,(H,14,16)

InChI Key

SBBWATKFIJXJAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)N(C)C

Origin of Product

United States

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